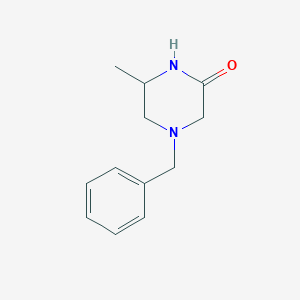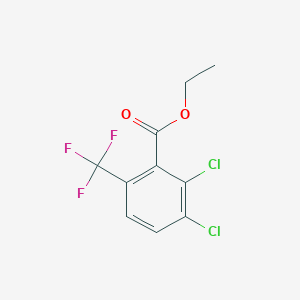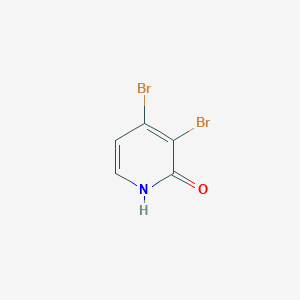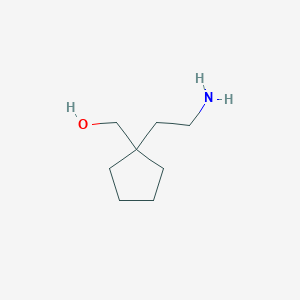
1,3-Dimethoxy-2-ethoxy-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-2-ethoxy-4-iodobenzene is an organic compound with the molecular formula C10H13IO3 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, one ethoxy group, and one iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-ethoxy-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,3-dimethoxy-2-ethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as the nucleophile and the iodine as the electrophile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-2-ethoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,3-dimethoxy-2-ethoxybenzene.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-2-ethoxy-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-2-ethoxy-4-iodobenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy and ethoxy groups can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Similar structure but lacks the ethoxy group.
2-Ethoxy-4-iodo-1,3-dimethoxybenzene: Another isomer with different substitution pattern.
1,4-Dimethoxy-2-ethoxybenzene: Lacks the iodine atom.
Uniqueness
1,3-Dimethoxy-2-ethoxy-4-iodobenzene is unique due to the presence of both methoxy and ethoxy groups along with an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H13IO3 |
|---|---|
Peso molecular |
308.11 g/mol |
Nombre IUPAC |
3-ethoxy-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO3/c1-4-14-10-8(12-2)6-5-7(11)9(10)13-3/h5-6H,4H2,1-3H3 |
Clave InChI |
YBCCKJXTAFQYEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1OC)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)
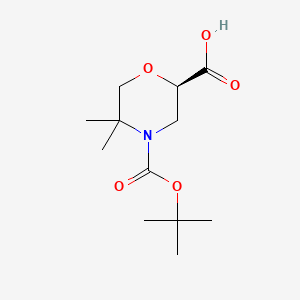

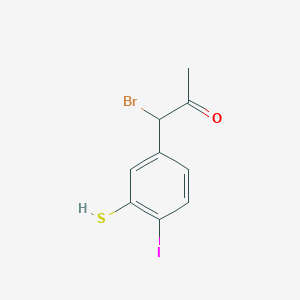
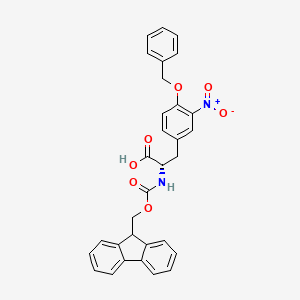
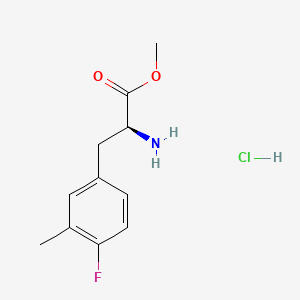
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)
